N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine
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Overview
Description
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine is a complex organic compound that features a biphenyl group attached to an isoleucine moiety through a methylethoxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the methylethoxycarbonyl group: The biphenyl intermediate is then reacted with an isocyanate to form the methylethoxycarbonyl linkage.
Coupling with L-isoleucine: Finally, the methylethoxycarbonyl-biphenyl intermediate is coupled with L-isoleucine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine can undergo various chemical reactions, including:
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Alcohol derivatives of the methylethoxycarbonyl group.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The biphenyl group imparts liquid crystalline properties, making this compound useful in the design of advanced materials for optoelectronic applications.
Biological Studies: It can serve as a probe to study protein-ligand interactions due to its ability to mimic natural amino acids.
Mechanism of Action
The mechanism of action of N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine involves its interaction with specific molecular targets:
Protein Binding: The compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation by interacting with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another biphenyl derivative with anti-inflammatory properties.
Biphenyl-based liquid crystals: Compounds with similar biphenyl structures used in materials science.
Uniqueness
N-((1-(1,1’-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-isoleucine is unique due to its combination of a biphenyl group with an amino acid, providing both structural rigidity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
47553-71-9 |
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Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C22H27NO4/c1-5-15(2)19(20(24)25)23-21(26)27-22(3,4)18-13-11-17(12-14-18)16-9-7-6-8-10-16/h6-15,19H,5H2,1-4H3,(H,23,26)(H,24,25)/t15-,19-/m0/s1 |
InChI Key |
MKKCVNJPERCQBR-KXBFYZLASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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